7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
“7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound with the CAS Number: 2490401-45-9 . It has a molecular weight of 261.02 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives has been achieved starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol . This resulted in 11 different pyrazolo[1,5-a]pyrazin-4-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C6H4IN3O/c7-5-3-8-6(11)4-1-2-9-10(4)5/h1-3H,(H,8,11) .Chemical Reactions Analysis
The key step in the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives involves the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This task is challenging due to the combination of pyrazine and pyrazole nuclei in these structures .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Safety and Hazards
The safety information for “7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, including vasopressin , fibrinogen , glutamate receptors GluN2A , mGluR5 , and enzymes like HIV-1 integrase . These targets play significant roles in various biological processes, including neurotransmission, blood clotting, and viral replication.
Mode of Action
It’s known that the compound reacts regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives . This reaction is a key step in the structural modification of the pyrazolopyrazinone fragment .
Biochemical Pathways
Similar compounds have been shown to inhibit the catalytic activity of hiv-1 integrase , suggesting that they may interfere with the viral replication pathway. Additionally, they have been proposed for the treatment of lysosomal and neurodegenerative diseases , indicating potential effects on cellular degradation pathways.
Pharmacokinetics
Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .
Result of Action
Similar compounds have shown antiproliferative effects on the a549 lung adenocarcinoma cell line . At a concentration of 160 µM, two derivatives were found to increase the cell death rate to 50% .
Action Environment
It’s worth noting that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one are not yet fully understood. It is known that pyrazole derivatives, which include this compound, manifest a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .
Cellular Effects
The cytotoxic effects of this compound derivatives in the A549 cell line were investigated. The 160 µM concentration of two derivatives was found to increase cell death rate to 50%, and two derivatives increased cell death rate by up to 40% .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that pyrazolopyrazinones, which include this compound, reveal the HIV-1 integrase inhibitory effect and dipeptidyl peptidase-IV inhibitory effect .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully understood. It is known that pyrazolopyrazinones, which include this compound, have been extensively studied in the biomedical field .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not yet fully understood. It is known that pyrazolopyrazinones, which include this compound, have been extensively studied in the biomedical field .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully understood. It is known that pyrazolopyrazinones, which include this compound, have been extensively studied in the biomedical field .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully understood. It is known that pyrazolopyrazinones, which include this compound, have been extensively studied in the biomedical field .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet fully understood. It is known that pyrazolopyrazinones, which include this compound, have been extensively studied in the biomedical field .
Properties
IUPAC Name |
7-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-5-3-8-6(11)4-1-2-9-10(4)5/h1-3H,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPDMRHTTXCQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=C(N2N=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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